1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide
CAS No.: 1251703-26-0
VCID: VC4631594
Molecular Formula: C27H26FN5O2
Molecular Weight: 471.536
* For research use only. Not for human or veterinary use.
![1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide - 1251703-26-0](/images/structure/VC4631594.png)
Description |
Structural AnalysisThe compound's structure includes:
Given the absence of specific data on this compound, we can infer its potential properties based on similar structures. For instance, compounds with oxadiazole rings have shown promise in medicinal chemistry due to their stability and ease of synthesis . Potential Biological ActivitiesCompounds with similar structures have been explored for various biological activities:
Research Findings and Future DirectionsGiven the lack of specific data on this compound, future research should focus on:
|
---|---|
CAS No. | 1251703-26-0 |
Product Name | 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Molecular Formula | C27H26FN5O2 |
Molecular Weight | 471.536 |
IUPAC Name | 1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C27H26FN5O2/c1-18-6-2-3-7-21(18)17-30-26(34)19-11-14-33(15-12-19)25-23(10-5-13-29-25)27-31-24(32-35-27)20-8-4-9-22(28)16-20/h2-10,13,16,19H,11-12,14-15,17H2,1H3,(H,30,34) |
Standard InChIKey | BAHUOBMNNFYCTM-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)F |
Solubility | not available |
PubChem Compound | 49661692 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume